Cas no 245057-65-2 (4-(2-Chlorophenoxy)piperidine)
4-(2-Chlorophenoxy)piperidine Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-Chlorophenoxy)piperidine
- PIPERIDINE,4-(2-CHLOROPHENOXY)-
- 1-chloro-2-(4-piperidyloxy)benzene
- 4-(2-chloro-phenoxy)-piperidine
- 4-(2-chlorophenoxy)piperidine(SALTDATA: HCl)
- AC1MYZFE
- CTK3J5310
- MolPort-001-791-199
- SureCN82955
- SCHEMBL82955
- DTXSID30397571
- MFCD06246409
- BB 0253776
- EN300-108482
- CCG-357559
- BSFOBRFGIFRVCP-UHFFFAOYSA-N
- SB44079
- VJA05765
- 245057-65-2
- A5041
- FT-0714873
- Piperidine, 4-(2-chlorophenoxy)-
- CS-W004526
- 4-(2-Chlorophenoxy)-piperidine
- AMY27120
- AKOS003404692
- STL068233
-
- MDL: MFCD06246409
- Inchi: 1S/C11H14ClNO/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2
- InChI Key: BSFOBRFGIFRVCP-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1OC1CCNCC1
Computed Properties
- Exact Mass: 211.076
- Monoisotopic Mass: 211.076
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.6
- Topological Polar Surface Area: 21.3A^2
Experimental Properties
- Color/Form: Not determined
- Density: 1.15
- Boiling Point: 310.4°Cat760mmHg
- Flash Point: 141.5°C
- Refractive Index: 1.538
- Solubility: Not determined
- Sensitiveness: Air Sensitive
4-(2-Chlorophenoxy)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129005575-5g |
4-(2-Chlorophenoxy)piperidine |
245057-65-2 | 95% | 5g |
$472.76 | 2023-09-02 | |
| Alichem | A129005575-10g |
4-(2-Chlorophenoxy)piperidine |
245057-65-2 | 95% | 10g |
$855.47 | 2023-09-02 | |
| Alichem | A129005575-25g |
4-(2-Chlorophenoxy)piperidine |
245057-65-2 | 95% | 25g |
$1591.20 | 2023-09-02 | |
| Chemenu | CM281121-5g |
4-(2-Chlorophenoxy)piperidine |
245057-65-2 | 95% | 5g |
$417 | 2021-06-16 | |
| Chemenu | CM281121-10g |
4-(2-Chlorophenoxy)piperidine |
245057-65-2 | 95% | 10g |
$792 | 2021-06-16 | |
| Chemenu | CM281121-25g |
4-(2-Chlorophenoxy)piperidine |
245057-65-2 | 95% | 25g |
$1459 | 2021-06-16 | |
| TRC | C385683-10mg |
4-(2-Chlorophenoxy)piperidine |
245057-65-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C385683-50mg |
4-(2-Chlorophenoxy)piperidine |
245057-65-2 | 50mg |
$ 115.00 | 2022-06-06 | ||
| TRC | C385683-100mg |
4-(2-Chlorophenoxy)piperidine |
245057-65-2 | 100mg |
$ 185.00 | 2022-06-06 | ||
| abcr | AB176968-250 mg |
4-(2-Chlorophenoxy)piperidine, 95%; . |
245057-65-2 | 95% | 250 mg |
€147.40 | 2023-07-20 |
4-(2-Chlorophenoxy)piperidine Suppliers
4-(2-Chlorophenoxy)piperidine Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on 4-(2-Chlorophenoxy)piperidine
Introduction to 4-(2-Chlorophenoxy)piperidine (CAS No. 245057-65-2)
4-(2-Chlorophenoxy)piperidine, with the CAS number 245057-65-2, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a piperidine ring and a 2-chlorophenoxy substituent. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 4-(2-Chlorophenoxy)piperidine is represented by the formula C11H13ClNO. The presence of the piperidine ring, a six-membered cyclic amine, imparts basic properties to the molecule, which can influence its interactions with biological targets. The 2-chlorophenoxy group, on the other hand, adds lipophilicity and can affect the compound's ability to cross cell membranes and interact with specific receptors or enzymes.
In recent years, there has been a growing interest in the study of 4-(2-Chlorophenoxy)piperidine due to its potential therapeutic applications. Research has shown that this compound exhibits a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. These properties make it a promising lead compound for the development of new drugs targeting various diseases and conditions.
One of the key areas of research involving 4-(2-Chlorophenoxy)piperidine is its role in neurodegenerative diseases. Studies have demonstrated that this compound can modulate the activity of certain neurotransmitter systems, such as serotonin and dopamine, which are implicated in conditions like Parkinson's disease and Alzheimer's disease. By influencing these neurotransmitter systems, 4-(2-Chlorophenoxy)piperidine may offer neuroprotective benefits and help mitigate the progression of these debilitating disorders.
In addition to its neuroprotective properties, 4-(2-Chlorophenoxy)piperidine has also shown promise in the treatment of pain. Preclinical studies have indicated that this compound can exert analgesic effects by interacting with pain signaling pathways. Specifically, it has been found to inhibit the release of pro-inflammatory cytokines and reduce nociceptive responses in animal models. These findings suggest that 4-(2-Chlorophenoxy)piperidine could be developed into a novel analgesic agent with fewer side effects compared to existing pain medications.
The anti-inflammatory properties of 4-(2-Chlorophenoxy)piperidine have also been extensively studied. Inflammation is a common underlying factor in many chronic diseases, including cardiovascular disease, diabetes, and autoimmune disorders. Research has shown that this compound can suppress inflammatory responses by inhibiting the activation of immune cells and reducing the production of inflammatory mediators such as interleukins and tumor necrosis factor-alpha (TNF-α). These anti-inflammatory effects make 4-(2-Chlorophenoxy)piperidine a potential candidate for the development of new anti-inflammatory drugs.
Beyond its therapeutic applications, 4-(2-Chlorophenoxy)piperidine is also used as an intermediate in the synthesis of other biologically active compounds. Its versatile chemical structure allows for easy modification through various synthetic routes, making it a valuable starting material for drug discovery programs. Researchers can introduce different functional groups or substituents to optimize the pharmacological properties of derivatives derived from this compound.
The safety profile of 4-(2-Chlorophenoxy)piperidine is another important aspect that has been investigated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic doses, which is crucial for its potential use as a drug candidate. However, further studies are needed to fully evaluate its safety and efficacy in human subjects.
In conclusion, 4-(2-Chlorophenoxy)piperidine (CAS No. 245057-65-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for the development of new drugs targeting various diseases and conditions. Ongoing research continues to uncover new insights into the mechanisms of action and therapeutic potential of this compound, paving the way for future advancements in drug discovery and development.
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